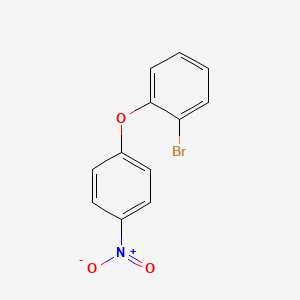
1-Bromo-2-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8BrNO3. It is characterized by a bromine atom and a nitrophenoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the bromination of 2-phenoxybenzene followed by nitration. The bromination typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The nitration step involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the precision of reagent addition and reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with boronic acids or stannanes.
Major Products:
Nucleophilic Substitution: Substituted phenoxybenzenes.
Reduction: 1-Bromo-2-(4-aminophenoxy)benzene.
Cross-Coupling Reactions: Biphenyl derivatives.
Scientific Research Applications
1-Bromo-2-(4-nitrophenoxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-nitrophenoxy)benzene in chemical reactions involves the activation of the bromine atom and the nitro group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the phenoxy group.
2-Bromo-4-nitrophenol: Contains a hydroxyl group instead of a phenoxy group.
4-Bromo-2-nitroanisole: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 1-Bromo-2-(4-nitrophenoxy)benzene is unique due to the presence of both a bromine atom and a nitrophenoxy group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
1-bromo-2-(4-nitrophenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDDSHJZQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2825440.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)
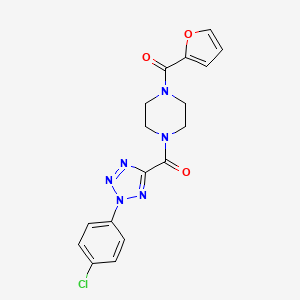
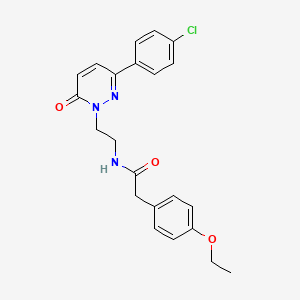

![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)
![2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2825450.png)
![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)
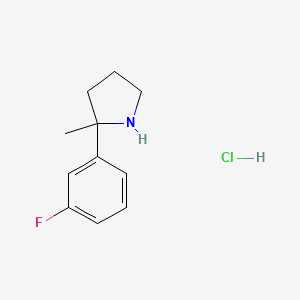
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)
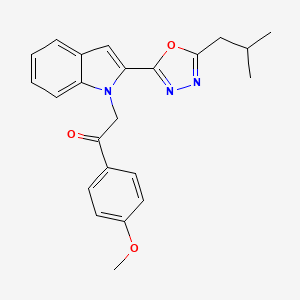
![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2825457.png)
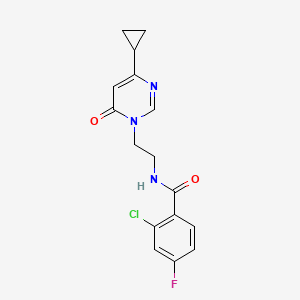
![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
